REACTION_CXSMILES
|
[C:1]([C:5]1[C:9]([Cl:10])=[C:8]([C:11]([O:13]CC)=[O:12])[N:7]([CH3:16])[N:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CCO>[C:1]([C:5]1[C:9]([Cl:10])=[C:8]([C:11]([OH:13])=[O:12])[N:7]([CH3:16])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
12-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl 3-tert-butyl-4-chloro-1-methyl-1H-pyrazole-5-carboxylate
|
Quantity
|
282 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1Cl)C(=O)OCC)C
|
Name
|
|
Quantity
|
4.3 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
960 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
thermocouple, and addition funnel
|
Type
|
CUSTOM
|
Details
|
yielded a turbid solution
|
Type
|
CUSTOM
|
Details
|
The turbid solution was evaporated
|
Type
|
ADDITION
|
Details
|
the resulting aqueous slurry was diluted with H2O (2 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with dichloromethane (2×800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN(C(=C1Cl)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |